molecular formula C8H4ClF2NO4S B12886373 2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride

Katalognummer: B12886373
Molekulargewicht: 283.64 g/mol
InChI-Schlüssel: ZCGPVMHVTPZKCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group and the sulfonyl chloride moiety in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-(Difluoromethoxy)benzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 2-(Difluoromethoxy)benzo[d]oxazole

    Reagent: Chlorosulfonic acid (ClSO₃H)

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Raw Material Handling: Ensuring the purity of 2-(Difluoromethoxy)benzo[d]oxazole and chlorosulfonic acid.

    Reaction Control: Maintaining optimal temperature and reaction time to maximize yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions with amines or alcohols to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride involves its interaction with biological targets through the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the difluoromethoxy group and the sulfonyl chloride moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C8H4ClF2NO4S

Molekulargewicht

283.64 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C8H4ClF2NO4S/c9-17(13,14)4-1-2-6-5(3-4)12-8(15-6)16-7(10)11/h1-3,7H

InChI-Schlüssel

ZCGPVMHVTPZKCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.